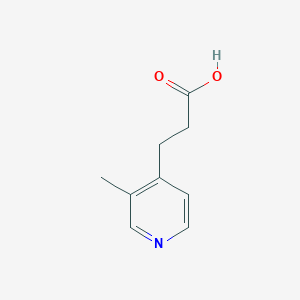
5-chloro-2-(pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its pyrimidine core, chloro and trifluoromethyl substituents, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chloro group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinyl derivative.
Substitution: The pyrrolidinyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions may employ hydrogen gas in the presence of a palladium catalyst.
Substitution reactions often use nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation products include chloro derivatives.
Reduction products include pyrimidinyl derivatives.
Substitution products include various functionalized pyrrolidinyl derivatives.
科学的研究の応用
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine
2-(Pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide
Uniqueness: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, enhances its stability and reactivity.
特性
IUPAC Name |
5-chloro-2-pyrrolidin-1-yl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O/c17-12-9-21-15(24-7-1-2-8-24)23-13(12)14(25)22-11-5-3-10(4-6-11)16(18,19)20/h3-6,9H,1-2,7-8H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUOQJDSBYSSFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413180.png)


![2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2413183.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2413187.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)
![(5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413192.png)

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B2413197.png)
![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)
![3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2413201.png)


